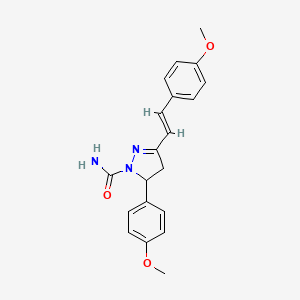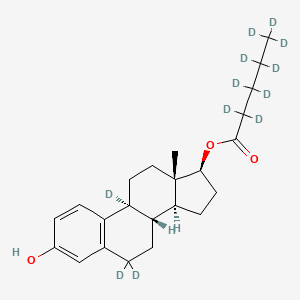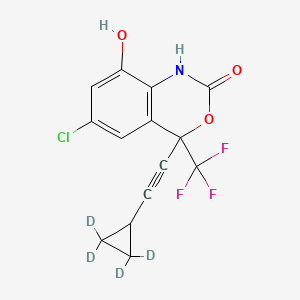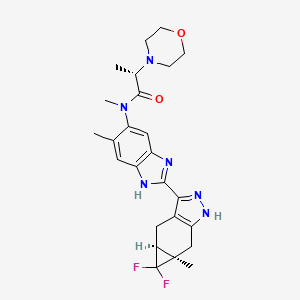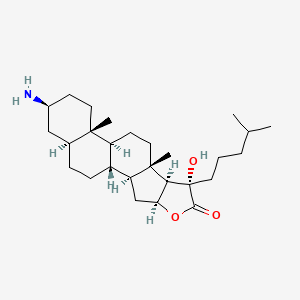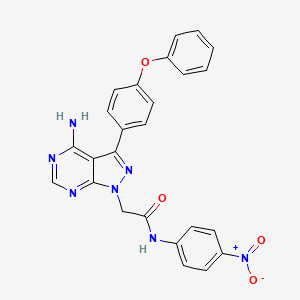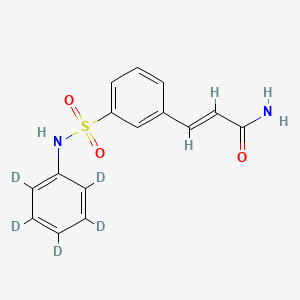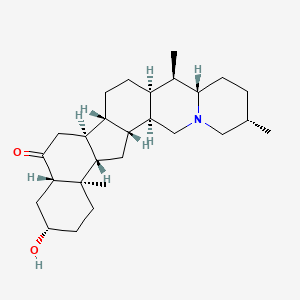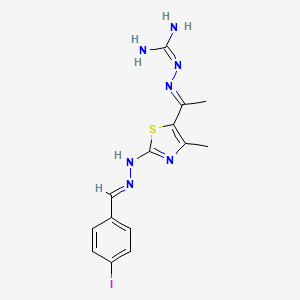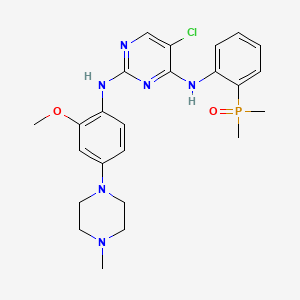
Alk-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alk-IN-12 is a potent and orally active inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in inhibiting ALK with an IC50 value of 0.18 nM. Additionally, it also inhibits insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (InsR) with IC50 values of 20.3 nM and 90.6 nM, respectively .
Vorbereitungsmethoden
The synthesis of Alk-IN-12 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a phosphine oxide-containing structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve consistent quality and efficiency .
Analyse Chemischer Reaktionen
Alk-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Alk-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of ALK and related kinases. In biology, it helps in understanding the role of ALK in cellular signaling pathways and its implications in cancer progression. In medicine, this compound is being investigated for its potential as a therapeutic agent for ALK-positive cancers, including NSCLC. Additionally, it has applications in the development of diagnostic assays and drug screening platforms .
Wirkmechanismus
The mechanism of action of Alk-IN-12 involves the inhibition of ALK, which prevents the phosphorylation and subsequent activation of downstream signaling pathways such as STAT3 and AKT. This inhibition leads to reduced tumor cell viability and proliferation. This compound also targets IGF1R and InsR, further contributing to its antitumor activity. The molecular targets and pathways involved in its mechanism of action make it a promising candidate for targeted cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Alk-IN-12 is unique compared to other ALK inhibitors due to its high potency and selectivity. Similar compounds include crizotinib, alectinib, brigatinib, ceritinib, and lorlatinib. Each of these compounds has its own advantages and limitations. For instance, crizotinib was the first ALK inhibitor approved for clinical use, but it has limitations in terms of resistance mutations. Alectinib and brigatinib are second-generation inhibitors with improved efficacy and safety profiles. Lorlatinib is a third-generation inhibitor designed to overcome resistance to earlier ALK inhibitors. This compound stands out due to its potent inhibition of both ALK and IGF1R/InsR, making it a versatile compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C24H30ClN6O2P |
|---|---|
Molekulargewicht |
501.0 g/mol |
IUPAC-Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H30ClN6O2P/c1-30-11-13-31(14-12-30)17-9-10-19(21(15-17)33-2)28-24-26-16-18(25)23(29-24)27-20-7-5-6-8-22(20)34(3,4)32/h5-10,15-16H,11-14H2,1-4H3,(H2,26,27,28,29) |
InChI-Schlüssel |
YHWJHUBPWLCING-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



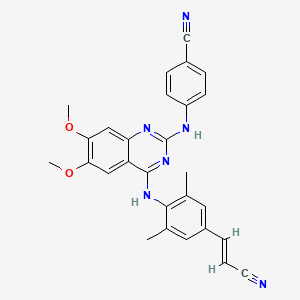
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

